molecular formula C12H13FN4O2S B2536313 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2178771-10-1

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2536313
CAS No.: 2178771-10-1
M. Wt: 296.32
InChI Key: GMVDTQXKAHDIPT-UHFFFAOYSA-N
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Description

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, an azetidine ring, and a sulfonyl group attached to a fluorinated phenyl ring

Preparation Methods

The synthesis of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, including the formation of the azetidine ring and the triazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and altering their function. This can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other azetidine and triazole derivatives. What sets 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
  • 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Properties

IUPAC Name

2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c1-9-6-11(2-3-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVDTQXKAHDIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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